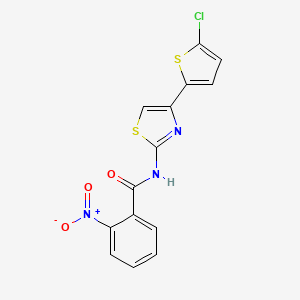

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S2/c15-12-6-5-11(23-12)9-7-22-14(16-9)17-13(19)8-3-1-2-4-10(8)18(20)21/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQITHBXAOWPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-nitrobenzamide typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorothiophene group. The final step involves the nitration of the benzamide group. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the stringent quality standards required for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-nitrobenzamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-aminobenzamide, while substitution reactions can produce a variety of derivatives with different functional groups attached to the thiazole or benzamide rings .

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-nitrobenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic properties.

Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Positional Isomer: N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide (CAS 351895-16-4)

Structural Difference : The nitro group is at the 4-position of the benzamide ring instead of the 2-position.

Implications :

- Bioactivity: While specific data are unavailable, positional isomerism in nitro groups is known to influence potency in antimicrobial and antiparasitic agents (e.g., nitazoxanide derivatives) .

Substituted Phenyl Analogue: 5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)thiazol-2-yl]-2-nitrobenzamide (CAS 313395-73-2)

Structural Difference : The 5-chlorothiophen-2-yl group is replaced with a 4-methoxy-3-methylphenyl ring.

Implications :

Antimicrobial Derivatives: N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (Compounds 5a, 5h, 5i)

Structural Difference : A benzo[d]thiazole ring replaces the thiazole-thiophene system, and a triazole-methyl group is appended.

Bioactivity : These derivatives exhibit strong antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, comparable to ciprofloxacin and miconazole .

Key Comparison :

Nitazoxanide Derivative: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

Structural Difference : The 2-nitrobenzamide is replaced with 2,4-difluorobenzamide, and the thiophene group is absent.

Bioactivity : Nitazoxanide analogs inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The 2-nitro group in the target compound may mimic this mechanism, while the chlorothiophene could enhance binding affinity .

Structural and Functional Analysis Table

Research Findings and Implications

- Electron-Withdrawing Groups : The 2-nitro and 5-chloro groups in the target compound likely enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites .

- Heterocyclic Variations : Replacing thiophene with phenyl or benzo[d]thiazole alters bioactivity profiles, suggesting that the thiophene-thiazole core is optimal for targeting specific pathways .

- Positional Isomerism : The 2-nitro configuration may offer superior steric alignment compared to 4-nitro analogs, though experimental validation is needed .

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the thiazole ring followed by functionalization with the chlorothiophene group. Common reagents used in these reactions include strong acids or bases and specific catalysts, which facilitate the formation of the desired product under controlled conditions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of thiazole have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 0.76 to 9.01 µM against COX-2, indicating significant anti-inflammatory activity compared to standard drugs like celecoxib .

2. Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Compounds that share structural similarities with this compound have shown promising AChE inhibitory activity in vitro, suggesting a potential therapeutic application in neurodegenerative disorders .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within biological pathways. The compound may inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its structural components may allow it to modulate receptor activity involved in pain and inflammation pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiazole-based compounds:

Comparative Analysis

This compound can be compared with other thiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Lacks nitro group | Notable anti-inflammatory properties |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Different ring structure | Exhibited antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-nitrobenzamide?

- Methodology : The compound can be synthesized via coupling reactions between substituted thiazol-2-amines and acyl chlorides. For example, analogous syntheses involve reacting 5-chlorothiazol-2-amine with acyl chlorides (e.g., 2-nitrobenzoyl chloride) in pyridine under stirring at room temperature. Completion is monitored by TLC, followed by neutralization with NaHCO₃, filtration, and recrystallization from methanol .

- Key Steps :

- Reagents : Pyridine as a base and solvent, equimolar acyl chloride.

- Reaction Time : Overnight stirring.

- Purification : Chromatography or recrystallization.

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Methodology :

- TLC Analysis : Monitors reaction progress (e.g., Rf values for product vs. starting materials) .

- Spectroscopy :

- ¹H-NMR : Confirms proton environments (e.g., aromatic protons at δ 6.67–8.67 ppm in analogous thiazole derivatives) .

- IR : Identifies functional groups (e.g., amide C=O stretches near 1714 cm⁻¹) .

- Crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯N interactions stabilizing crystal packing) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H-NMR : Assigns proton environments, including thiazole and nitrobenzamide moieties.

- X-ray Crystallography : Determines molecular conformation and intermolecular interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks in analogous compounds) .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its enzyme inhibitory activity?

- Mechanistic Insights :

- The amide group and nitro substituent enable hydrogen bonding with active sites of target enzymes (e.g., PFOR inhibition in anaerobic organisms) .

- The thiazole-thiophene scaffold may mimic natural substrates, as seen in nitazoxanide derivatives targeting metabolic enzymes .

- Structural Optimization :

- Substituting the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and lipophilicity, as observed in related benzamides .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Analytical Approaches :

- SAR Studies : Systematic modification of substituents (e.g., replacing nitro with methoxy groups) to isolate pharmacophoric features .

- Computational Modeling : Docking studies predict binding modes (e.g., interactions with Aurora kinases or adenosine receptors) .

- Case Example :

- Discrepancies in antimicrobial activity across derivatives (e.g., variable MIC values) are addressed by comparing substituent effects (e.g., 5-nitro vs. 5-chloro groups) .

Q. What computational methods predict the binding affinity of this compound to target proteins?

- Methodology :

- Molecular Docking : Simulates interactions with enzyme active sites (e.g., Aurora kinases using AutoDock Vina) .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories to evaluate binding free energies) .

- Validation :

- Correlation between in silico predictions (e.g., Glide scores) and in vitro IC₅₀ values for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.